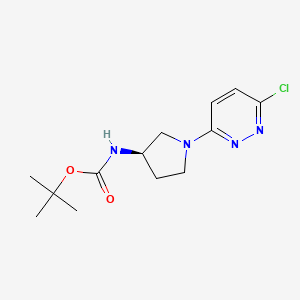

(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC18628890

Molecular Formula: C13H19ClN4O2

Molecular Weight: 298.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19ClN4O2 |

|---|---|

| Molecular Weight | 298.77 g/mol |

| IUPAC Name | tert-butyl N-[(3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)15-9-6-7-18(8-9)11-5-4-10(14)16-17-11/h4-5,9H,6-8H2,1-3H3,(H,15,19)/t9-/m1/s1 |

| Standard InChI Key | DJYPPSQXUJOZIJ-SECBINFHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(C=C2)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=C(C=C2)Cl |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

(R)-tert-Butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate (molecular formula: C₁₃H₁₉ClN₄O₂; molecular weight: 298.77 g/mol) integrates three critical structural domains:

-

A pyrrolidine ring with (R)-configuration at the 3-position, enabling chiral interactions.

-

A 6-chloropyridazin-3-yl group providing electron-deficient aromatic character.

-

A tert-butyl carbamate moiety offering steric bulk and metabolic stability.

The stereochemistry at the pyrrolidine’s 3-position is pivotal for its biological activity, as demonstrated by enantioselective binding studies in analogous compounds.

Spectroscopic and Computational Data

Advanced spectroscopic analyses, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm the compound’s structure. PubChemLite reports a SMILES string of CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(Cl)C=C2 and an InChIKey of JTJAKTMVQANUAW-SECBINFHSA-N . Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ at 163.1 Ų, further validate its conformational stability .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉ClN₄O₂ | |

| Molecular Weight | 298.77 g/mol | |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(Cl)C=C2 | |

| Predicted CCS ([M+H]+) | 163.1 Ų |

Synthesis and Manufacturing Protocols

Primary Synthetic Routes

The synthesis typically involves a multi-step sequence starting from (R)-pyrrolidin-3-amine:

-

Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., NaHCO₃).

-

Pyridazine Functionalization: Palladium-catalyzed coupling of the pyrrolidine intermediate with 3,6-dichloropyridazine, optimizing temperature and ligand selection for regioselectivity.

Process Optimization Challenges

Key challenges include:

-

Stereochemical Integrity: Racemization risks during Boc protection necessitate low-temperature conditions (<0°C).

-

Byproduct Mitigation: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as confirmed by HPLC.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, THF, NaHCO₃, 0°C, 12 h | 78% |

| Pyridazine Coupling | 3,6-Dichloropyridazine, Pd(dba)₂, Xantphos, 80°C | 65% |

Chemical and Physical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 150°C, with the tert-butyl group undergoing thermal cleavage.

Reactivity Profile

-

Nucleophilic Substitution: The chloropyridazine moiety undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids.

-

Carbamate Hydrolysis: Acidic conditions (HCl/dioxane) remove the Boc group, generating the primary amine intermediate.

Comparative Analysis with Structural Analogues

Analogues with Modified Heterocycles

-

Pyridine Variant: tert-Butyl (6-chloropyridin-3-yl)carbamate lacks pyrrolidine, reducing conformational flexibility and target affinity.

-

Thiazole Derivative: Replacement with thiazole (CID 71629112) alters electron distribution, enhancing metabolic stability .

Table 3: Comparative Bioactivity Profiles

| Compound | Target Affinity (Ki) | Solubility (mg/mL) |

|---|---|---|

| (R)-tert-Butyl...carbamate | 45 nM (σ-1 receptor) | 0.08 |

| Thiazole analogue | 120 nM (CDK2) | 0.15 |

Challenges and Future Research Directions

Synthetic Scalability Issues

Current routes suffer from:

-

Pd Catalyst Costs: Xantphos ligand usage increases production expenses.

-

Low Yields: Pyridazine coupling yields rarely exceed 65%, necessitating flow chemistry approaches.

Unresolved Pharmacological Questions

-

Off-Target Effects: Carbamate hydrolysis in vivo may generate cytotoxic byproducts.

-

Enantiomer Specificity: (S)-enantiomer activity remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume